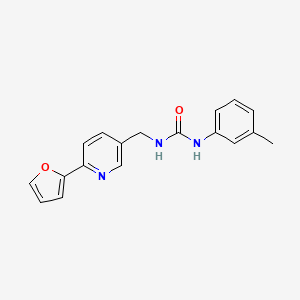

1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-(m-tolyl)urea

Descripción

1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-(m-tolyl)urea is a urea derivative featuring a pyridine core substituted with a furan-2-yl group at the 6-position and a methylene-linked urea moiety attached at the 3-position. The aryl urea component is meta-tolyl (3-methylphenyl), distinguishing it from structurally related compounds. This compound is hypothesized to exhibit biological activity, particularly anticancer properties, due to its structural similarity to other urea-based small molecules that target kinase pathways or disrupt cellular proliferation .

Propiedades

IUPAC Name |

1-[[6-(furan-2-yl)pyridin-3-yl]methyl]-3-(3-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-13-4-2-5-15(10-13)21-18(22)20-12-14-7-8-16(19-11-14)17-6-3-9-23-17/h2-11H,12H2,1H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMYJBHQGSAQYRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NCC2=CN=C(C=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-(m-tolyl)urea typically involves the following steps:

Formation of the Furan-Pyridine Intermediate: The initial step involves the coupling of a furan derivative with a pyridine derivative under specific reaction conditions, such as the use of a palladium catalyst and a suitable base.

Introduction of the Methyl Group:

Urea Formation: The final step involves the reaction of the intermediate with an isocyanate derivative to form the urea moiety. This step typically requires the use of a suitable solvent and reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The methyl group on the pyridine ring can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that compounds containing urea moieties exhibit significant anticancer activities. For example, derivatives similar to 1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-(m-tolyl)urea have been evaluated for their effects on various cancer cell lines. In vitro studies demonstrate that modifications in the urea structure can enhance cytotoxicity against cancer cells such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values indicating potent activity .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Urea derivatives have been shown to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways. Specific studies highlight that certain urea compounds exhibit comparable efficacy to established anti-inflammatory drugs like celecoxib .

Antimicrobial Activity

Preliminary investigations into the antimicrobial effects of 1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-(m-tolyl)urea indicate promising results against various bacterial strains. The introduction of furan and pyridine rings enhances the compound's ability to disrupt microbial cell membranes, leading to increased antibacterial activity .

Case Study 1: Anticancer Evaluation

In a study examining a series of urea derivatives, including 1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-(m-tolyl)urea, researchers found that certain modifications led to enhanced anticancer activity. The study reported IC50 values ranging from 1.51 μM to 4.496 μM across different cancer cell lines, showcasing the compound's potential as a lead structure for developing new anticancer agents .

Case Study 2: Anti-inflammatory Activity Assessment

A comparative analysis of urea derivatives indicated that compounds similar to 1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-(m-tolyl)urea demonstrated significant inhibition of COX enzymes. The study noted that these compounds could serve as selective COX inhibitors with lower toxicity profiles than traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Mecanismo De Acción

The mechanism of action of 1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-(m-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Key Observations :

- Thiophene’s larger atomic radius and polarizability may enhance hydrophobic interactions in biological targets .

- Aryl Group Position : The meta-substituted m-tolyl group in the target compound contrasts with para-substituted aryl groups (e.g., 4-methoxyphenyl in 5f ). Para-substituents often improve metabolic stability but may reduce steric flexibility compared to meta-substituted analogs .

- Melting Points : Higher melting points in 5e (241–242°C) and 5f (264–265°C) suggest stronger intermolecular forces (e.g., hydrogen bonding) compared to thiophene-containing analogs like 5h (217–219°C), possibly due to halogen or methoxy groups enhancing crystallinity .

Actividad Biológica

1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-(m-tolyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, detailing its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

The biological activity of 1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-(m-tolyl)urea is primarily attributed to its interaction with specific molecular targets within the body. Preliminary studies suggest that it may act through:

- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in cell signaling pathways, thereby affecting cellular proliferation and apoptosis.

- Antimicrobial Properties : It has shown potential antibacterial and antifungal activities, indicating its utility in treating infections.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of 1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-(m-tolyl)urea against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standardized broth microdilution methods.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Candida albicans | 2.0 |

These results indicate that the compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria like Staphylococcus aureus.

Anti-inflammatory Activity

In vitro assays have demonstrated that the compound has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in macrophages. This suggests a potential application in inflammatory diseases.

Case Studies

- Case Study on Antibacterial Efficacy : A study conducted on a series of pyridine derivatives, including the target compound, revealed that it exhibited superior antibacterial activity compared to other derivatives tested. The study highlighted its effectiveness against multi-drug resistant strains, suggesting its potential as a lead compound for antibiotic development .

- Case Study on Cytotoxic Effects : In a cancer cell line study, 1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-(m-tolyl)urea was evaluated for cytotoxicity against various cancer cell lines (e.g., MCF7, HeLa). Results indicated that the compound induced apoptosis in a dose-dependent manner, with IC50 values ranging from 10 to 20 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.